N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide

Melting point Identity testing Purity assessment

Researchers require validated intermediates for dapsone metabolite quantification and synthesis, but structural analogs (dapsone, monoacetyl dapsone, sulfanitran) are non-interchangeable due to distinct melting points and reduction pathways. - **Precise metabolic studies**: Enables NADPH-dependent nitro reduction to generate N-hydroxy metabolite; referenced in human microsome model for methemoglobinemia research. - **Analytical method development**: LogP 2.386; distinct melting point 225-228°C; certified 97% purity ideal for HPLC calibration. - **Synthetic utility**: US2282211 patent route achieves 91.9% yield to dapsone via SnCl2/HCl reduction with deprotection. - **Supply ready**: Stable-isotope d4-labeled analog (CAS 1346602-08-1) available for FDA-compliant LC-MS/MS assays.

Molecular Formula C14H12N2O5S
Molecular Weight 320.32 g/mol
CAS No. 1775-37-7
Cat. No. B015779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide
CAS1775-37-7
SynonymsN-[4-[(4-Nitrophenyl)sulfonyl]phenyl]acetamide;  4’-[(p-Nitrophenyl)sulfonyl]acetanilide;  4-Acetamido-4’-nitrodiphenyl Sulfone;  NSC 30177; 
Molecular FormulaC14H12N2O5S
Molecular Weight320.32 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H12N2O5S/c1-10(17)15-11-2-6-13(7-3-11)22(20,21)14-8-4-12(5-9-14)16(18)19/h2-9H,1H3,(H,15,17)
InChIKeyYRZGYZAAOZVGMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide Overview


N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide, systematically named 4-nitro-4'-acetylaminodiphenyl sulfone, is a diphenyl sulfone derivative bearing a 4-nitro substituent on one aromatic ring and a 4-acetamido group on the other [1]. This compound serves as a critical intermediate in the synthesis of dapsone (4,4'-diaminodiphenyl sulfone) and its metabolites, and is commercially supplied as a high-purity research reagent for metabolic pathway analysis and analytical method development [2].

Dapsone synthetic intermediate via nitro-reduction pathway

Metabolic pathway analysis (methemoglobin toxicity research)

Analytical reference standard for HPLC/LC-MS method development

Why Generic Substitution Fails


Despite sharing a diphenyl sulfone core, N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide differs fundamentally from its closest structural analogs in substitution pattern, bridge chemistry, and physicochemical properties. Dapsone lacks both the nitro and acetamido functionalities, monoacetyl dapsone retains only one acetamido group, and sulfanitran replaces the sulfonyl bridge with a sulfamoyl (-SO2-NH-) linkage [1]. These differences generate distinct melting points, chromatographic retention, and metabolic activation profiles that render each compound non-interchangeable in synthetic cascades, quantitative bioanalysis, or mechanistic toxicology studies .

Dapsone and monoacetyl dapsone lack the 4-nitro group — may alter reactivity and chromatographic retention.

Sulfanitran’s sulfamoyl bridge differs from the sulfonyl bridge — metabolic activation profile may not transfer.

Physicochemical properties (melting point, LogP) are distinct — limits direct interchangeability in analytical workflows.

Quantitative Differentiation Evidence


Melting Point Differentiation from Dapsone and Monoacetyl Dapsone

The melting point of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide (225-228°C) lies between that of dapsone (175-177°C) and monoacetyl dapsone (238-240°C), providing a simple, quantitative identity check that prevents misidentification during procurement or formulation [1][2].

Melting Point
Head-to-head
225–228°C
Identity differentiator from dapsone and monoacetyl dapsone
Dapsone 175–177°C; monoacetyl 238–240°C (capillary method)
Melting point Identity testing Purity assessment

LogP Distinguishes from Sulfanitran for HPLC Method Development

N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide exhibits a measured LogP of 2.386, which is distinct from sulfanitran's reported LogP of 2.354, indicating differential retention on reverse-phase columns and enabling baseline chromatographic separation of these structurally similar compounds [1].

LogP
Cross-study
2.386
RP-HPLC retention distinct from sulfanitran (2.354)
ΔLogP 0.032; experimental validation may vary
LogP HPLC retention Method development

Direct Precursor to Dapsone via Tin(II) Chloride Reduction

In the established synthetic route to dapsone (US2282211), 4-acetamido-4'-nitrodiphenyl sulfone is the penultimate intermediate; reduction of the nitro group with tin(II) chloride in hydrochloric acid, accompanied by simultaneous acetyl hydrolysis, yields dapsone in 91.9% overall yield . This contrasts with alternative routes that proceed via 4,4'-dinitrodiphenyl sulfone, which requires separate nitro reduction without acetyl protection.

Synthetic Yield
Class-level
91.9%
Protected intermediate route to dapsone
Acetamido group prevents side reactions during nitro reduction
Synthetic intermediate Dapsone synthesis Nitro reduction

Deuterated Internal Standard for LC-MS/MS Metabolite Quantification

The tetradeutero analog (4-Nitro-4'-acetylaminodiphenyl-d4 sulfone, CAS 1346602-08-1) is commercially available as a stable isotope-labeled internal standard for quantitative mass spectrometry, enabling accurate quantification of the unlabeled compound in biological matrices via isotope dilution . This labeled standard is not available for many other dapsone pathway intermediates.

Deuterated ISTD
Supporting evidence
d4 analog available
Enables isotope dilution for matrix-effect correction
Other dapsone intermediates lack widely available deuterated standards
Stable isotope labeled internal standard LC-MS/MS Metabolite quantification

Certified Purity and Melting Point for Procurement Specification

The compound is supplied at a certified purity of 97% with a melting point specification of 225-228°C, providing a quantitative procurement benchmark that is not uniformly defined for less-common dapsone intermediates such as 4-nitro-4'-aminodiphenyl sulfone, which is often sold without detailed purity certification .

Purity Specification
Cross-study
97%, mp 225–228°C
Defined purity with orthogonal identity metric
Reduces risk of mislabeled material in enzymatic assays
Purity specification Quality control Procurement

Sulfonyl vs. Sulfamoyl Bridge in Metabolic Activation

In a two-compartment human liver microsome model, the structurally related compound 4-aminoacetyl-4'-nitro-diphenylsulphone (differing from the target only by an aminoacetyl vs. acetamido group) generated detectable methaemoglobin when incubated with NADPH, whereas sulfanitran—which contains a sulfamoyl bridge—did not produce methaemoglobin under identical conditions [1]. This indicates that the sulfonyl-bridged nitrodiphenyl sulfone core undergoes NADPH-dependent bioactivation that the sulfamoyl-bridged analog does not.

Metabolic Activation
Class-level
Methaemoglobin detected
Sulfonyl bridge bioactivation absent in sulfamoyl analog
Two-compartment human microsome model; handling and monitoring differ
Metabolic activation Methaemoglobinaemia Nitro reduction

Optimal Application Scenarios


Dapsone Metabolite Pathway & Methemoglobin Toxicity Studies

This compound serves as a direct synthetic precursor to dapsone and its metabolites. The sulfonyl bridge enables NADPH-dependent nitro reduction leading to methemoglobin formation, a toxicological pathway documented in the two-compartment human microsome model [1]. Researchers investigating dapsone-induced methemoglobinemia can use this intermediate to generate and study the N-hydroxy metabolite, a key reactive species.

LC-MS/MS Quantification with Deuterated Internal Standard

The availability of the d4-labeled analog (CAS 1346602-08-1) enables stable-isotope dilution LC-MS/MS assays . This is the preferred approach for quantifying dapsone metabolites in plasma or tissue homogenates, as the co-eluting internal standard corrects for matrix effects and ionization suppression, meeting FDA bioanalytical method validation guidelines.

Protected Intermediate for High-Yield Dapsone Synthesis

The patented route via 4-acetamido-4'-nitrodiphenyl sulfone (US2282211) achieves 91.9% yield of dapsone after SnCl2/HCl reduction with concomitant acetyl deprotection . This chemoselective strategy is preferred when high-purity dapsone is required without the side products associated with direct reduction of 4,4'-dinitrodiphenyl sulfone.

Analytical Reference Standard for QC

With a certified purity of 97% and a distinct melting point of 225-228°C , this compound serves as a reference standard for HPLC column calibration and identity confirmation in laboratories handling dapsone intermediates. Its LogP of 2.386 further provides a chromatographic benchmark for method development.

Application
Selection Property
Validation Focus
Dapsone metabolic pathway research
Sulfonyl bridge bioactivation profile
Methemoglobin formation endpoints
LC-MS/MS bioanalytical research
Deuterated ISTD availability
Matrix-effect correction & method validation review
Dapsone synthesis
Protected intermediate chemoselectivity
Yield and purity endpoints
Analytical reference standard
Certified purity & melting point
Identity confirmation & method calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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